2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C12H8Br2ClN2O3. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique chemical structure, which includes both bromine and chlorine atoms, making it a valuable compound for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 5-bromofurfural as the primary starting materials.
Formation of Intermediate: The first step involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-chlorophenoxy)acetohydrazide.
Final Product Formation: The final step involves the condensation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide with 5-bromofurfural in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide and furan moieties.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Condensation: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 2-(2-bromo-4-chlorophenoxy)acetic acid
- 2-(2-bromo-4-chlorophenoxy)acetyl chloride
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and furan moieties. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H9Br2ClN2O3 |
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Molecular Weight |
436.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-bromofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H9Br2ClN2O3/c14-10-5-8(16)1-3-11(10)20-7-13(19)18-17-6-9-2-4-12(15)21-9/h1-6H,7H2,(H,18,19)/b17-6+ |
InChI Key |
NVTFREAUYQGFBB-UBKPWBPPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)N/N=C/C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)NN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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